3-amino-2-[(2-methylphenoxy)methyl]-4(3H)-quinazolinone
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Overview
Description
- (chemical formula:
- It has a molecular weight of 281.31 g/mol and is typically stored at -80°C.
- The compound is known for its ability to alter the lifespan of eukaryotic organisms and exhibits H1 receptor antagonistic activity.
WAY-359885: C16H15N3O2
) is a compound with the IUPAC name 6-Quinoxalinecarboxamide, 2,3-diethyl-N-[(4-fluorophenyl)methyl]- .Preparation Methods
Industrial Production: Information regarding industrial-scale production methods is also limited.
Chemical Reactions Analysis
Reactivity: While specific reactions are not documented, we can infer that may undergo various transformations typical of quinoxaline derivatives.
Common Reagents and Conditions: These would depend on the specific reactions, but standard reagents for quinoxaline chemistry (oxidation, reduction, substitution) would likely apply.
Major Products: Without precise data, we cannot specify major products formed during reactions involving .
Scientific Research Applications
Chemistry: Research may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its effects on cellular processes, receptors, or signaling pathways.
Medicine: Assessing its pharmacological properties, potential therapeutic applications, or toxicity.
Industry: Evaluating its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for WAY-359885 is not readily available.
- Further research would be needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: ’s unique features remain elusive due to limited data.
Similar Compounds: While no specific compounds are listed, exploring related quinoxalines could provide context.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-amino-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-6-2-5-9-14(11)21-10-15-18-13-8-4-3-7-12(13)16(20)19(15)17/h2-9H,10,17H2,1H3 |
InChI Key |
MNGVORPYHMNFDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
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